molecular formula C7H12O5 B14278947 2-Hydroxy-2-methylhexanedioic acid CAS No. 128305-67-9

2-Hydroxy-2-methylhexanedioic acid

Cat. No.: B14278947
CAS No.: 128305-67-9
M. Wt: 176.17 g/mol
InChI Key: NVJLQZVQKLCNRP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methylhexanedioic acid is an organic compound with the molecular formula C₇H₁₂O₅ It is a derivative of hexanedioic acid, featuring a hydroxyl group and a methyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-methylhexanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylhexanedioic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of 2-methylhexanedioic acid using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and green chemistry principles is often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-methylhexanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form 2-methylhexanedioic acid or other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Formation of 2-keto-2-methylhexanedioic acid or 2-carboxy-2-methylhexanedioic acid.

    Reduction: Formation of 2-methylhexanedioic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-methylhexanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-methylhexanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    Hexanedioic acid: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    2-Methylhexanedioic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxyhexanedioic acid: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness: 2-Hydroxy-2-methylhexanedioic acid is unique due to the presence of both a hydroxyl group and a methyl group on the second carbon atom. This combination imparts distinct chemical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. These features make it a valuable compound for various applications in research and industry.

Properties

CAS No.

128305-67-9

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

2-hydroxy-2-methylhexanedioic acid

InChI

InChI=1S/C7H12O5/c1-7(12,6(10)11)4-2-3-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

NVJLQZVQKLCNRP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)(C(=O)O)O

Origin of Product

United States

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